molecular formula C25H17ClN4S2 B2972571 6-chloro-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 799782-32-4

6-chloro-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B2972571
CAS No.: 799782-32-4
M. Wt: 473.01
InChI Key: LHPFFTQBHJBUNJ-UHFFFAOYSA-N
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Description

The compound 6-chloro-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline features a quinazoline core substituted at position 6 with a chlorine atom, at position 4 with a phenyl group, and at position 2 with a 4,5-dihydro-1H-pyrazole ring bearing two thiophen-2-yl groups. Quinazoline derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The dihydro-pyrazole moiety enhances structural rigidity, while the thiophene substituents contribute electron-rich aromatic systems that may improve binding to biological targets.

Properties

IUPAC Name

6-chloro-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4S2/c26-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)28-25(27-19)30-21(23-9-5-13-32-23)15-20(29-30)22-8-4-12-31-22/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPFFTQBHJBUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining quinazoline and pyrazole moieties with thiophene substituents. Its molecular formula is C19H15ClN2S2C_{19}H_{15}ClN_2S_2, indicating the presence of chlorine, nitrogen, and sulfur atoms which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in tumor progression and viral replication.
  • Anti-inflammatory Effects : Quinazoline derivatives are known for their anti-inflammatory properties, potentially reducing cytokine production in inflammatory pathways.
  • Antiviral Activity : Some studies suggest that compounds with similar structures exhibit antiviral effects against various pathogens.

Biological Activity Overview

Activity Type Description Reference
AnticancerInhibits cancer cell proliferation by targeting specific signaling pathways.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines (TNF-α, IL-1β).
AntiviralExhibits efficacy against HIV and other viruses through enzyme inhibition.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis. The compound's ability to inhibit cell growth was linked to its interaction with specific molecular targets involved in cell cycle regulation .
  • Anti-inflammatory Activity :
    • Research indicated that the compound significantly reduced inflammation in animal models. It inhibited the expression of inflammatory mediators such as TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent .
  • Antiviral Properties :
    • A related study highlighted the antiviral activity of similar compounds against HIV, showing low EC50 values which indicate high potency. The therapeutic index was also favorable, suggesting a wide margin between effective and toxic doses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The target compound’s quinazoline core distinguishes it from analogs with thiazole (e.g., compounds in –6) or quinoline (e.g., ) backbones. Quinazoline’s electron-deficient nature facilitates interactions with enzymes like tyrosine kinases, whereas thiazole-based compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-dihydropyrazol-1-yl)thiazole) prioritize planar conformations for antimicrobial activity .

Table 1: Core Structure and Key Substituents
Compound Class Core Structure Key Substituents Biological Activity References
Quinazoline (Target Compound) Quinazoline Cl, Ph, di(thiophen-2-yl)-dihydropyrazole Hypothesized anticancer/antimicrobial -
Thiazole Derivatives Thiazole Cl/Ph, F-Ph, triazolyl-dihydropyrazole Antimicrobial
Quinoline Derivatives Quinoline Cl, Me, Ph, thiophen-2-yl-dihydropyrazole Undisclosed (structural focus)
Pyrazolo-Thiazole Hybrids Thiazole Cl-Ph, thiophen-2-yl-dihydropyrazole Anticancer (HEPG-2, HCT-116)

Substituent Effects

  • Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom and π-electron density contrast with furan or methoxyphenyl groups (e.g., ), possibly influencing redox activity or target binding .
  • Dihydro-pyrazole Conformation : The dihydro-pyrazole ring in the target compound introduces partial planarity, similar to isostructural thiazole derivatives (), which may stabilize intermolecular interactions in therapeutic applications .

Pharmacological Activities

  • Anticancer Potential: Thiazole-based hybrids like 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-dihydropyrazol-1-yl)-4-(4-fluorophenyl)thiazole (16b) exhibit superior cytotoxicity against HepG2 cells compared to cisplatin . The target compound’s thiophene-rich structure may similarly disrupt cancer cell proliferation.
  • Antimicrobial Activity : Compounds such as 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-dihydropyrazol-1-yl)-4-phenylthiazole show efficacy against Candida albicans and Staphylococcus aureus , suggesting the target compound’s thiophene substituents could confer broad-spectrum antimicrobial properties.

Key Research Findings and Gaps

  • Structural Optimization : Substituting the quinazoline core with thiazole () or benzoxazole () alters electronic properties, warranting comparative bioassays.
  • Unanswered Questions: The role of the dihydro-pyrazole ring’s conformation (planar vs. non-planar) in target binding requires molecular docking studies.

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